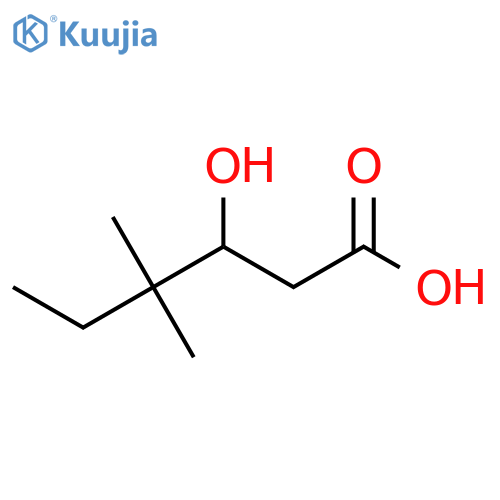Cas no 861535-39-9 (3-Hydroxy-4,4-dimethylhexanoic acid)

3-Hydroxy-4,4-dimethylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1828169
- 861535-39-9
- 3-hydroxy-4,4-dimethylhexanoic acid
- 3-Hydroxy-4,4-dimethylhexanoic acid
-
- インチ: 1S/C8H16O3/c1-4-8(2,3)6(9)5-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11)
- InChIKey: MIQONBXXCQYVFJ-UHFFFAOYSA-N
- SMILES: OC(CC(=O)O)C(C)(C)CC
計算された属性
- 精确分子量: 160.109944368g/mol
- 同位素质量: 160.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 140
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 57.5Ų
3-Hydroxy-4,4-dimethylhexanoic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828169-10.0g |
3-hydroxy-4,4-dimethylhexanoic acid |
861535-39-9 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1828169-5g |
3-hydroxy-4,4-dimethylhexanoic acid |
861535-39-9 | 5g |
$3273.0 | 2023-09-19 | ||
| Enamine | EN300-1828169-0.5g |
3-hydroxy-4,4-dimethylhexanoic acid |
861535-39-9 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1828169-5.0g |
3-hydroxy-4,4-dimethylhexanoic acid |
861535-39-9 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1828169-0.1g |
3-hydroxy-4,4-dimethylhexanoic acid |
861535-39-9 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1828169-1.0g |
3-hydroxy-4,4-dimethylhexanoic acid |
861535-39-9 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1828169-10g |
3-hydroxy-4,4-dimethylhexanoic acid |
861535-39-9 | 10g |
$4852.0 | 2023-09-19 | ||
| Enamine | EN300-1828169-2.5g |
3-hydroxy-4,4-dimethylhexanoic acid |
861535-39-9 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1828169-0.05g |
3-hydroxy-4,4-dimethylhexanoic acid |
861535-39-9 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1828169-0.25g |
3-hydroxy-4,4-dimethylhexanoic acid |
861535-39-9 | 0.25g |
$1038.0 | 2023-09-19 |
3-Hydroxy-4,4-dimethylhexanoic acid 関連文献
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
3-Hydroxy-4,4-dimethylhexanoic acidに関する追加情報
3-Hydroxy-4,4-dimethylhexanoic Acid (CAS No. 861535-39-9): A Comprehensive Overview
3-Hydroxy-4,4-dimethylhexanoic acid (CAS No. 861535-39-9) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis. This compound is characterized by its specific molecular structure, which includes a hydroxyl group and two methyl groups attached to the hexanoic acid backbone. The precise arrangement of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The chemical formula of 3-Hydroxy-4,4-dimethylhexanoic acid is C9H18O3, and its molecular weight is approximately 174.24 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol and acetone. Its physical and chemical properties have been extensively studied, providing a solid foundation for its use in various applications.
In the realm of pharmaceutical research, 3-Hydroxy-4,4-dimethylhexanoic acid has shown promise as a precursor for the synthesis of bioactive compounds. Recent studies have explored its potential as an intermediate in the production of anti-inflammatory agents and anti-cancer drugs. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing drugs.
The biological activity of 3-Hydroxy-4,4-dimethylhexanoic acid has also been investigated in several preclinical studies. Researchers have found that it exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound could be a valuable lead for developing new therapeutic agents for inflammatory diseases.
In addition to its pharmaceutical applications, 3-Hydroxy-4,4-dimethylhexanoic acid has found use in biotechnology and chemical synthesis. Its unique structure makes it an excellent starting material for the synthesis of chiral intermediates, which are crucial in the production of enantiomerically pure drugs. Chiral compounds are essential in pharmaceuticals because they can exhibit different biological activities depending on their stereochemistry. The ability to synthesize these compounds efficiently and selectively is a significant advantage in drug development.
The synthetic routes for producing 3-Hydroxy-4,4-dimethylhexanoic acid have been optimized to ensure high yields and purity. One common method involves the condensation of 2-methylpropanal with malonic acid followed by reduction and subsequent esterification steps. This multi-step process has been refined to minimize side reactions and improve overall efficiency. Recent advancements in catalytic methods have further enhanced the yield and selectivity of these reactions, making large-scale production more feasible.
The environmental impact of producing and using 3-Hydroxy-4,4-dimethylhexanoic acid has also been considered in recent research. Studies have shown that the compound can be synthesized using green chemistry principles, which emphasize sustainability and minimal environmental impact. For example, the use of biocatalysts such as lipases has been explored as an alternative to traditional chemical catalysts. These biocatalysts offer high selectivity and can operate under mild conditions, reducing energy consumption and waste generation.
In conclusion, 3-Hydroxy-4,4-dimethylhexanoic acid (CAS No. 861535-39-9) is a versatile compound with a wide range of potential applications in pharmaceuticals, biotechnology, and chemical synthesis. Its unique chemical properties make it an attractive intermediate for the production of bioactive compounds with significant therapeutic potential. Ongoing research continues to uncover new uses for this compound, further highlighting its importance in modern scientific endeavors.
861535-39-9 (3-Hydroxy-4,4-dimethylhexanoic acid) Related Products
- 2126162-04-5(6-Methyl-5-Quinolinesulfonamide)
- 2137658-39-8(1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine)
- 1260875-99-7(1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine)
- 2095409-12-2(4-methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride)
- 861535-39-9(3-Hydroxy-4,4-dimethylhexanoic acid)
- 2172544-92-0(2-4-(aminomethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl-1-cyclopropylethan-1-ol)
- 1455435-87-6(2,5-Dibromo-3,4-difluoroaniline)
- 2172275-13-5(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanoylazetidine-3-carboxylic acid)
- 1105211-06-0(N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide)
- 871481-11-7(9-oxo-N-(pyridin-3-yl)methyl-9H-fluorene-2-carboxamide)




